![molecular formula C26H26ClFN2O3 B2481956 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol CAS No. 667891-26-1](/img/structure/B2481956.png)

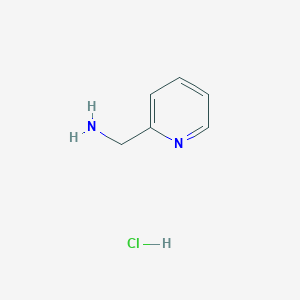

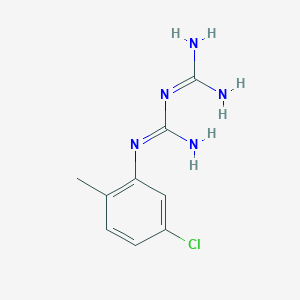

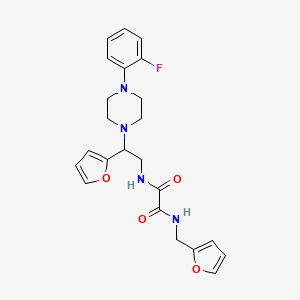

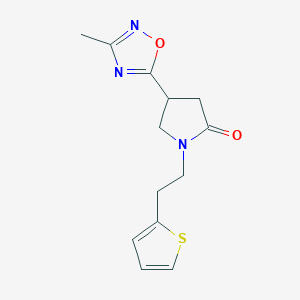

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of molecules that often exhibit significant biological activity, making them subjects of interest in medicinal chemistry and pharmacological research. The presence of piperazine, chlorobenzoyl, and fluorophenyl moieties suggests potential interactions with biological receptors or enzymes, which is a common motivation for the synthesis and study of such compounds.

Synthesis Analysis

Synthesis routes for related compounds typically involve multi-step organic reactions, including acetylation, nucleophilic substitution, and deprotection steps. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves ferulic acid acetylation followed by reaction with piperazine and subsequent deacetylation to yield the target product (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated using techniques such as IR spectroscopy, NMR (1H, 13C), and mass spectrometry (MS), confirming the expected arrangements of functional groups and overall molecular architecture.

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, influenced by the functional groups present. For instance, the presence of a piperazine ring suggests possible reactions involving nitrogen, such as alkylation or acylation, while chlorobenzoyl and fluorophenyl groups may undergo electrophilic aromatic substitution.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline form, can be characterized using techniques like X-ray crystallography. For example, the crystal structure of related heterocyclic compounds has been determined, providing insights into the compound's stability and interactions in the solid state (G. Lv et al., 2019).

Applications De Recherche Scientifique

Antidepressant Drug Development

A study by Martínez et al. (2001) discusses the synthesis of new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating potential as antidepressant drugs. These compounds, including those with a structural resemblance to 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol, show high nanomolar affinity for both 5-HT1A receptors and serotonin transporters, suggesting their potential in antidepressant medication development (Martínez et al., 2001).

Anticancer Drug Development

Yamali et al. (2016) synthesized phenolic bis Mannich bases with similar structures and evaluated their cytotoxic and carbonic anhydrase enzyme inhibitory effects, aiming for lead compounds in anticancer drug development. The study underscores the potential of these compounds, including analogs of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol, in creating effective anticancer agents (Yamali et al., 2016).

Drug Synthesis and Modification

Botteghi et al. (2001) report the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which contain structural elements similar to 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol. This study highlights the compound's relevance in the synthesis and modification of drugs with specific neurological applications (Botteghi et al., 2001).

Antimalarial Activity

Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives and evaluated their ability to inhibit the growth of Plasmodium falciparum. This research suggests the potential use of compounds structurally related to 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol in antimalarial therapies (Mendoza et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the peroxisome proliferator-activated receptor alpha (ppara) .

Biochemical Pathways

Compounds interacting with ppara are known to play a crucial role in the regulation of lipid metabolism, inflammation, and glucose homeostasis .

Pharmacokinetics

Similar compounds are known to be well absorbed and extensively metabolized, with the metabolites being excreted primarily in the urine .

Result of Action

Activation of ppara by similar compounds is known to result in the upregulation of genes involved in fatty acid oxidation, leading to decreased triglyceride levels and increased high-density lipoprotein (hdl) cholesterol levels .

Propriétés

IUPAC Name |

(4-chlorophenyl)-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClFN2O3/c27-21-9-5-19(6-10-21)26(32)20-7-11-23(12-8-20)33-18-22(31)17-29-13-15-30(16-14-29)25-4-2-1-3-24(25)28/h1-12,22,31H,13-18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLNMNIETZWAOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Butyryl-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2481880.png)

![4-isopropoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2481883.png)

![4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2481884.png)

![2-{[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2481885.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)

![Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2481892.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea](/img/structure/B2481893.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2481895.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2481896.png)